beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]-
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Overview
Description
Beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]- is a synthetic compound that belongs to the class of beta-amino acids. This compound is characterized by the presence of a beta-alanine backbone, which is modified by the addition of a 2,4-dibromophenoxyacetyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]- typically involves the reaction of beta-alanine with 2,4-dibromophenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of Beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient production of the compound with high purity. The reaction conditions are optimized to ensure maximum yield and minimal byproduct formation.
Chemical Reactions Analysis
Types of Reactions
Beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Substitution: The bromine atoms in the 2,4-dibromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can lead to dehalogenated derivatives.
Scientific Research Applications
Beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of Beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Beta-Alanine: The parent compound, which lacks the 2,4-dibromophenoxyacetyl group.
N-Acetyl-beta-Alanine: A similar compound with an acetyl group instead of the 2,4-dibromophenoxyacetyl group.
Beta-Alanine Ethyl Ester: An esterified form of beta-alanine.
Uniqueness
Beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]- is unique due to the presence of the 2,4-dibromophenoxyacetyl group, which imparts distinct chemical and biological properties. This modification enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1099157-48-8 |
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Molecular Formula |
C11H11Br2NO4 |
Molecular Weight |
381.02 g/mol |
IUPAC Name |
3-[[2-(2,4-dibromophenoxy)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C11H11Br2NO4/c12-7-1-2-9(8(13)5-7)18-6-10(15)14-4-3-11(16)17/h1-2,5H,3-4,6H2,(H,14,15)(H,16,17) |
InChI Key |
LEGDLFOCOBSCEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OCC(=O)NCCC(=O)O |
Origin of Product |
United States |
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